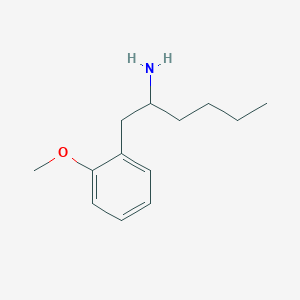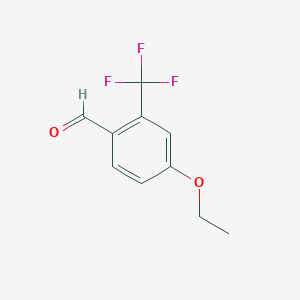![molecular formula C10H15N B15233061 4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
4-Methylbicyclo[2.2.2]octane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbicyclo[222]octane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a nitrile group attached to one of the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbicyclo[2.2.2]octane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane-1-carboxamide with appropriate reagents to introduce the nitrile group . The reaction conditions typically involve the use of strong acids or bases to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Methylbicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: 4-Methylbicyclo[2.2.2]octane-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methylbicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which 4-Methylbicyclo[2.2.2]octane-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
相似化合物的比较
Similar Compounds
- 4-Methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid .
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- .
Uniqueness
4-Methylbicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic acid and ester analogs. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC 名称 |
4-methylbicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-7H2,1H3 |
InChI 键 |
RTDLUGUUUPUGBB-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1)(CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)
![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)
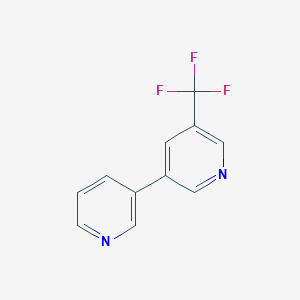
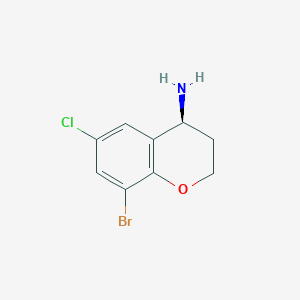
![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
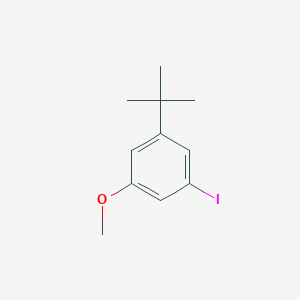
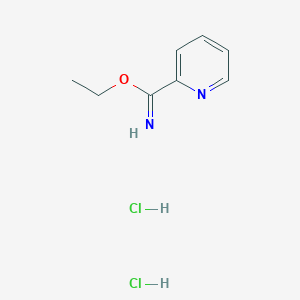
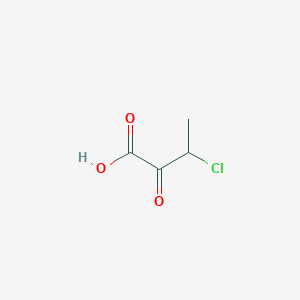
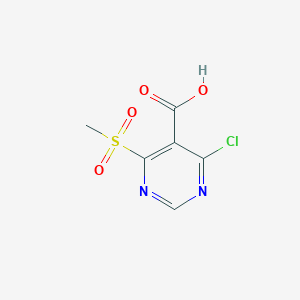
![(1H-Pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15233050.png)
